2-[4-(2,4-Dichlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]dec-8-yl]-5-pyrimidinecarbonitrile
Description
Properties
IUPAC Name |
2-[4-(2,4-dichlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]pyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N5O2/c20-14-1-2-15(16(21)9-14)17(27)26-7-8-28-19(26)3-5-25(6-4-19)18-23-11-13(10-22)12-24-18/h1-2,9,11-12H,3-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQOATSBWYMMSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(CCO2)C(=O)C3=C(C=C(C=C3)Cl)Cl)C4=NC=C(C=N4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-(2,4-Dichlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]dec-8-yl]-5-pyrimidinecarbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₄ClN₃O
- SMILES Notation : C1=CC(=C(C=C1)Cl)C(=O)N2C(=O)C3=C(N2)C(=C(C=N3)C#N)OCC4=CC5=C(C=C4)N(C(=O)N5)C3
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.
- Case Study : A study on related diazaspiro compounds demonstrated their efficacy against lung cancer cell lines (A549, HCC827, NCI-H358). The compound showed IC₅₀ values ranging from 0.85 µM to 6.75 µM across different assays, indicating potent activity against these cancer cells .
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 2-[4-(2,4-Dichlorobenzoyl)-...] | A549 | 2.12 ± 0.21 |
| 2-[4-(2,4-Dichlorobenzoyl)-...] | HCC827 | 5.13 ± 0.97 |
| 2-[4-(2,4-Dichlorobenzoyl)-...] | NCI-H358 | 0.85 ± 0.05 |
Antimicrobial Activity
In addition to its antitumor effects, the compound has been evaluated for antimicrobial properties against various bacterial strains.
- Mechanism of Action : The proposed mechanism includes DNA binding and inhibition of DNA-dependent enzymes, which is a common trait among many nitrogen-containing heterocycles .
- Testing Results : In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria, with significant inhibition noted in Staphylococcus aureus and Escherichia coli .
Research Findings
The biological activity of this compound has been explored through various assays:
- Cytotoxicity Assays : Evaluated using both 2D and 3D cell culture models to assess the compound's effectiveness in mimicking in vivo conditions.
- DNA Binding Studies : Investigations into how the compound interacts with DNA have revealed that it binds predominantly within the minor groove, which is crucial for its antitumor activity .
- Comparative Analysis : Similar compounds have been tested for their biological activities, providing a comparative framework that highlights the unique properties of the diazaspiro derivatives .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrazoxyfen (2-((4-(2,4-Dichlorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl)oxy)-1-phenylethanone)
- Structure: Shares the 2,4-dichlorobenzoyl group but replaces the spiro-pyrimidine system with a dimethylpyrazole ring linked to acetophenone.
- Function : A commercial herbicide targeting lipid biosynthesis in weeds .
- Comparison: Both compounds utilize the 2,4-dichlorobenzoyl group for electron-withdrawing effects, enhancing target binding. The spiro system in the target compound may improve metabolic stability compared to pyrazoxyfen’s flexible pyrazole-acetophenone chain.
NFOT (N-[2-[1-(3-Fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]-2-naphthalenecarboxamide)
- Structure : Contains a triazaspiro[4.5]decane core and a fluorophenyl group, differing in the aromatic substituent (naphthalene vs. pyrimidinecarbonitrile).
- Function : A phospholipase D (PLD) inhibitor used in biochemical studies .
- The pyrimidinecarbonitrile group in the target compound may offer stronger π-π stacking interactions compared to NFOT’s naphthalene moiety.
Pyrimidinecarbonitrile Derivatives ()
- Examples : Compounds 11a, 11b, and 12 feature pyrimidinecarbonitrile cores with thiazolo[3,2-a]pyrimidine or quinazoline scaffolds.
- Function : Varied applications, including antimicrobial and antitumor activities, depending on substituents.
- The nitrile group in all compounds likely contributes to hydrogen bonding or dipole interactions with biological targets.
Data Table: Key Comparative Features
Research Findings and Hypotheses
- Agrochemical Potential: The 2,4-dichlorobenzoyl group and nitrile functionality suggest herbicidal or insecticidal activity, akin to pyrazoxyfen and fipronil () .
- Enzyme Inhibition : The spirocyclic core may mimic transition states in enzyme-substrate interactions, similar to NFOT’s role in PLD inhibition .
- Synthetic Challenges : The spiro system likely requires precise stereochemical control during synthesis, as seen in analogous spiroheterocycle preparations () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
